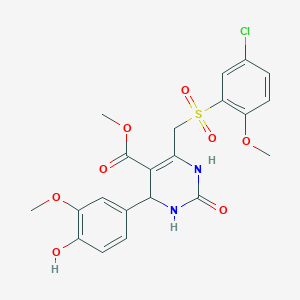![molecular formula C16H13N7OS2 B2881833 N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-88-8](/img/structure/B2881833.png)
N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13N7OS2 and its molecular weight is 383.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Properties
- A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including those similar in structure to N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. These compounds showed potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Evaluation
- Bhuiyan et al. (2006) conducted a study on the antimicrobial evaluation of new thienopyrimidine derivatives, which bear structural resemblance to the compound . The study found that these derivatives exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).
Amplifiers of Phleomycin
- Research by Brown et al. (1978) involved the synthesis of compounds including 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide, which is structurally similar to the compound of interest. These compounds were tested as amplifiers of phleomycin against E. coli, with some showing high activity and resistance to metabolism (Brown et al., 1978).
Cardiovascular Agent Synthesis
- Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including compounds similar to the one , for potential use as cardiovascular agents. They identified promising compounds with significant coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Inhibitors in Pharmaceutical Research
- The work of Shibuya et al. (2018) discovered a clinical candidate, K-604, which shares a similar chemical structure with the compound of interest. K-604 is an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 and shows potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis and Molecular Docking
- Flefel et al. (2018) synthesized novel pyridine derivatives, including compounds similar to N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and performed molecular docking screenings. These compounds displayed antimicrobial and antioxidant activity (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS2/c1-10-8-26-16(18-10)19-13(24)9-25-14-6-5-12-20-21-15(23(12)22-14)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFOTBSPTILWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide](/img/structure/B2881750.png)


![N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2881754.png)



![N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2881761.png)


![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)


